molecular formula C18H23BrN2S B12423022 Vortioxetine Hydrobromide-D8

Vortioxetine Hydrobromide-D8

Cat. No.: B12423022
M. Wt: 387.4 g/mol
InChI Key: VNGRUFUIHGGOOM-QPUNNWGTSA-N
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Description

Vortioxetine Hydrobromide-D8 is a deuterated form of Vortioxetine Hydrobromide, an antidepressant medication used primarily for the treatment of major depressive disorder. Vortioxetine is classified as a serotonin modulator and stimulator, which means it has a multimodal mechanism of action towards the serotonin neurotransmitter system. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vortioxetine Hydrobromide involves several key steps. One of the improved synthetic routes includes the cyclization of the piperazine ring in the final step. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Vortioxetine Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The key steps include:

    Bulk Synthesis: Large-scale synthesis of the intermediate compounds.

    Cyclization and Purification: Cyclization of the intermediate to form the final product, followed by purification using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Vortioxetine Hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound is sensitive to oxidative conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions can alter the functional groups in the molecule.

    Substitution: Various substitution reactions can occur, particularly involving the piperazine ring.

Common Reagents and Conditions

Common reagents used in the reactions involving Vortioxetine Hydrobromide include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Vortioxetine Hydrobromide-D8 has several scientific research applications, including:

Mechanism of Action

Vortioxetine Hydrobromide exerts its effects through a multimodal mechanism of action. It acts as:

These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Additionally, Vortioxetine modulates the release of other neurotransmitters such as glutamate and GABA, contributing to its antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Another serotonin reuptake inhibitor used for the treatment of depression.

    Sertraline: A selective serotonin reuptake inhibitor (SSRI) with similar antidepressant effects.

    Escitalopram: An SSRI that also increases serotonin levels in the brain.

Uniqueness of Vortioxetine Hydrobromide-D8

This compound is unique due to its multimodal mechanism of action, which not only inhibits serotonin reuptake but also modulates various serotonin receptors. This results in a broader spectrum of activity compared to other SSRIs, potentially leading to improved efficacy and reduced side effects.

Properties

Molecular Formula

C18H23BrN2S

Molecular Weight

387.4 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide

InChI

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H/i9D2,10D2,11D2,12D2;

InChI Key

VNGRUFUIHGGOOM-QPUNNWGTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H].Br

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br

Origin of Product

United States

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